N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide
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Overview
Description
N’-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide is a chemical compound characterized by the presence of a naphthalene ring and a benzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide typically involves the reaction of naphthalene-1-carbonyl chloride with benzenecarboximidamide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used in this reaction include triethylamine or pyridine, which act as proton acceptors to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthalene-1-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or biological pathways.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include disruption of cell wall synthesis in fungi or bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxamide: Shares the naphthalene moiety but lacks the benzenecarboximidamide group.
Benzenecarboximidamide: Contains the imidamide group but lacks the naphthalene ring.
Uniqueness
N’-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide is unique due to the combination of the naphthalene ring and the benzenecarboximidamide moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone.
Properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c19-17(14-8-2-1-3-9-14)20-22-18(21)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOCCUASYPLRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CC3=CC=CC=C32)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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